N,N-dibutyl-6-chloropyridazin-3-amine
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Overview
Description
N,N-dibutyl-6-chloropyridazin-3-amine is a chemical compound with the molecular formula C12H20ClN3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chlorine atom at the 6th position and two butyl groups attached to the nitrogen atoms at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-6-chloropyridazin-3-amine typically involves the reaction of 6-chloropyridazine with dibutylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-6-chloropyridazin-3-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form N,N-dibutyl-6-chloropyridazin-3-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of N,N-dibutyl-6-aminopyridazine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol, tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridazines depending on the nucleophile used.
Oxidation: N,N-dibutyl-6-chloropyridazin-3-one.
Reduction: N,N-dibutyl-6-aminopyridazine.
Scientific Research Applications
N,N-dibutyl-6-chloropyridazin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor antagonists due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders, is ongoing.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-dibutyl-6-chloropyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or antagonist, blocking the activity of these targets and thereby modulating biological pathways. The exact pathways and targets depend on the specific application and are often the subject of detailed biochemical studies.
Comparison with Similar Compounds
N,N-dibutyl-6-chloropyridazin-3-amine can be compared with other similar compounds, such as:
6-Chloropyridazin-3-amine: Lacks the dibutyl groups, making it less lipophilic and potentially less bioavailable.
N,N-dibutyl-3-aminopyridazine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N,N-dibutyl-6-aminopyridazine: Lacks the chlorine atom, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N,N-dibutyl-6-chloropyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3/c1-3-5-9-16(10-6-4-2)12-8-7-11(13)14-15-12/h7-8H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUQSUJVOPHMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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